

Hexabutyldistannane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexabutyldistannane*

Cat. No.: *B1337062*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexabutyldistannane, also known as bis(tributyltin), is an organometallic compound with significant applications in organic synthesis. Its utility as a source of tributyltin radicals and its role in palladium-catalyzed cross-coupling reactions have made it an important reagent for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the core properties, synthesis, and key applications of **hexabutyldistannane**, with a focus on experimental protocols and reaction mechanisms.

Core Properties and Data

Hexabutyldistannane is a clear, colorless to slightly yellow liquid.^[1] Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₅₄ Sn ₂	[2][3][4]
Molecular Weight	580.1 g/mol	[2][3]
CAS Number	813-19-4	[3][5]
Density	1.148 g/mL at 25 °C	[1][5]
Boiling Point	197-198 °C at 10 mmHg	[1][5]
Flash Point	124 °C	[5]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone.	[4]

Synthesis of Hexabutyldistannane

Several methods for the synthesis of **hexabutyldistannane** have been reported. Below are detailed protocols for common laboratory-scale preparations.

Experimental Protocol 1: From Bis(tributyltin)oxide and Tributyltin Hydride

This method involves the high-temperature reaction of bis(tributyltin)oxide with an excess of tributyltin hydride.[\[5\]](#)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and under an inert argon atmosphere, combine 1 equivalent of bis(tributyltin)oxide and slightly more than 2 equivalents of tributyltin hydride.
- Heat the reaction mixture to 200 °C.
- Maintain the temperature for 4 hours.
- After cooling, the product, **hexabutyldistannane**, can be purified by vacuum distillation.

Experimental Protocol 2: From Tri-n-butylchlorostannane

Hexabutyldistannane can also be synthesized by the reduction of tri-n-butylchlorostannane.

[1]

Procedure:

- In a dry reaction vessel under an inert atmosphere, dissolve tri-n-butylchlorostannane in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
- Add a reducing agent such as lithium, sodium, or magnesium metal to the solution.
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).
- Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium chloride).
- Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
- Purify the resulting crude product by vacuum distillation.

Applications in Organic Synthesis

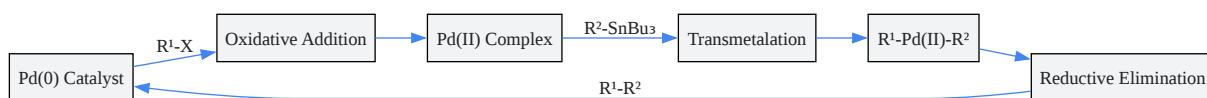
Hexabutyldistannane is a versatile reagent in modern organic synthesis, primarily utilized in Stille cross-coupling reactions and various radical-mediated transformations.

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed coupling between an organostannane and an organic halide or pseudohalide, forming a new carbon-carbon bond.[6][7][8]

Hexabutyldistannane is often used to generate the active tributylstannyl species *in situ*.

This protocol provides a general framework for a Stille coupling reaction.[9]


Materials:

- Aryl or vinyl halide/triflate (1.0 eq)
- **Hexabutyldistannane** (or another organostannane) (1.1 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Anhydrous, degassed solvent (e.g., toluene, DMF, THF)
- Optional: Additives such as $\text{Cu}(\text{I})$ salts or lithium chloride.[\[6\]](#)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the organic halide, the palladium catalyst, and a stir bar.
- Add the anhydrous, degassed solvent via syringe.
- Add the organostannane reagent to the reaction mixture via syringe.
- If required, add any additives at this stage.
- Heat the reaction mixture to the desired temperature (typically between 80-110 °C).
- Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24-48 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Work-up: Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.[\[6\]](#) Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

The mechanism of the Stille reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[\[6\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

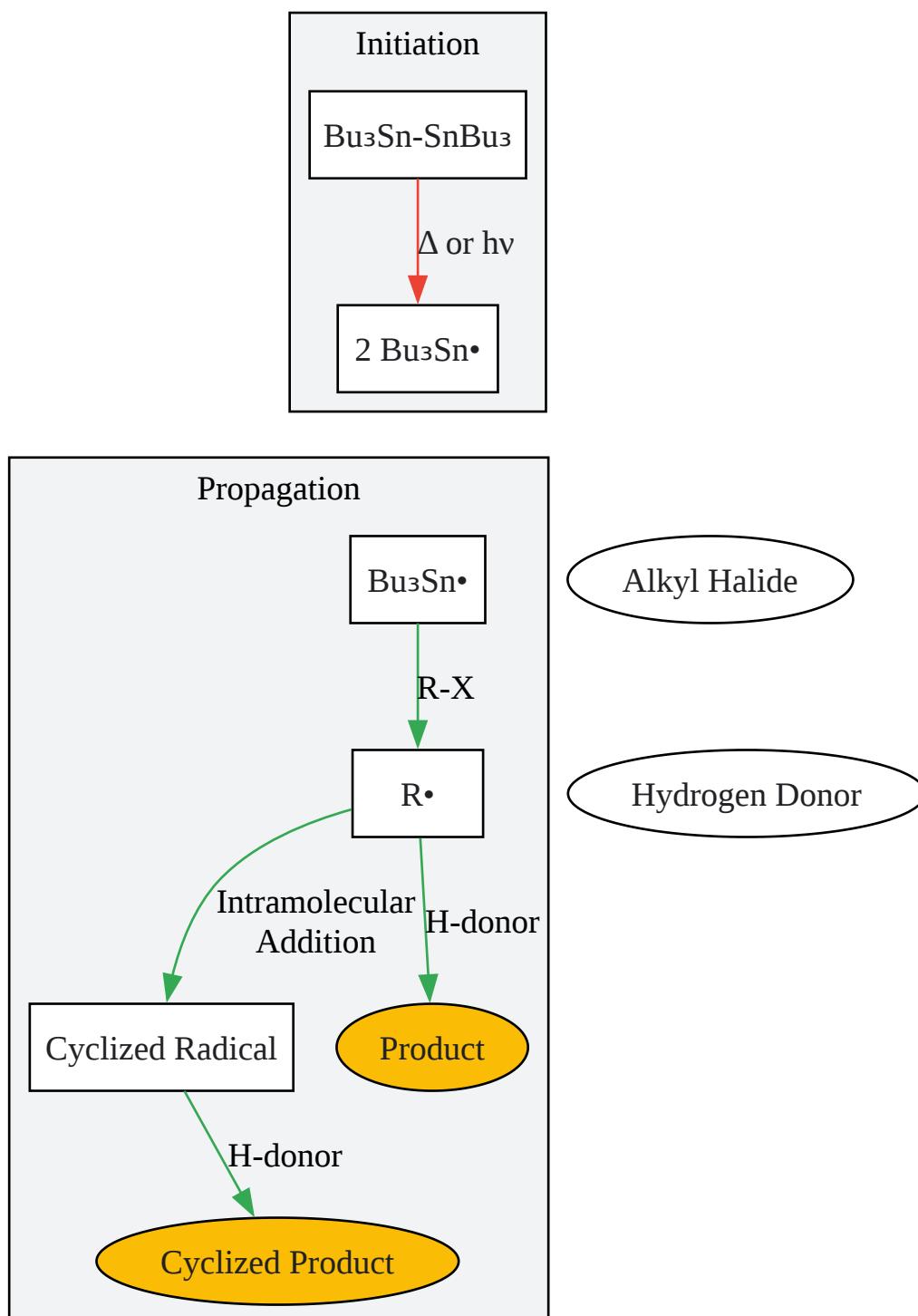
Caption: Catalytic cycle of the Stille cross-coupling reaction.

Radical Reactions

Hexabutyldistannane serves as an excellent source of tributyltin radicals ($\text{Bu}_3\text{Sn}\cdot$) upon photolysis or thermal initiation.[5] These radicals are highly effective in a variety of transformations, including dehalogenations, cyclizations, and intermolecular additions.[10][11]

This protocol describes the reduction of an alkyl halide using **hexabutyldistannane**.[5]

Materials:


- Alkyl halide (1.0 eq)
- **Hexabutyldistannane** (1.1 - 1.5 eq)
- Radical initiator (e.g., AIBN, 0.1 eq)
- Solvent (e.g., benzene, toluene, 1,2-dimethoxyethane)
- Proton donor (e.g., malonic acid)[5]
- Optional: Thiophenol (catalytic amount)[5]

Procedure:

- In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, dissolve the alkyl halide in the chosen solvent.
- Add **hexabutyldistannane**, the radical initiator, the proton donor, and the catalyst (if used).

- Heat the reaction mixture to reflux (typically around 80-110 °C) or irradiate with a UV lamp to initiate the reaction.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- Cool the reaction mixture and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography. Tin byproducts can be removed by washing with an aqueous KF solution.

The following diagram illustrates a typical radical chain process initiated by **hexabutyldistannane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HEXABUTYLDITIN | 813-19-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbino.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Hexabutyldistannan – Wikipedia [de.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Chapter 4. Reaction mechanisms. Part (iii) Free radicals - Annual Reports Section "B" (Organic Chemistry) (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Hexabutyldistannane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337062#hexabutyldistannane-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1337062#hexabutyldistannane-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com